8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(naphthalene-2-carbonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves a series of organic reactions. One common method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method is efficient in preparing enantiomerically pure compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tempo oxoammonium tetrafluoroborate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate/ZnBr2.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
8-oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the naphthalene moiety.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different substituents and structural features.
Uniqueness
8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic core with a naphthalene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
2649034-77-3 |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
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